molecular formula C13H19NO B1659688 Piperidine, 1-((phenylmethoxy)methyl)- CAS No. 67232-24-0

Piperidine, 1-((phenylmethoxy)methyl)-

Cat. No.: B1659688
CAS No.: 67232-24-0
M. Wt: 205.3 g/mol
InChI Key: FXXKSWOIMQOWHF-UHFFFAOYSA-N
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Description

Contextualization of Piperidine (B6355638) Derivatives within Heterocyclic Chemistry

Heterocyclic chemistry is a vast field that investigates cyclic compounds containing atoms of at least two different elements in their rings. ijrst.com Piperidine and its derivatives are classified as saturated heterocycles. ijrst.com The piperidine structure is a key building block in the synthesis of a wide array of organic compounds, including many medicinal products. researchgate.net The biological properties of piperidine derivatives are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net This structural diversity has led to their extensive study in medicinal chemistry, with thousands of piperidine-containing compounds being investigated in preclinical and clinical studies. researchgate.net The development of efficient synthetic methods for creating substituted piperidines is a significant focus in organic chemistry, with techniques ranging from the hydrogenation of pyridine (B92270) derivatives to various cyclization strategies. nih.govwhiterose.ac.ukorganic-chemistry.org

Academic Relevance of Piperidine, 1-((phenylmethoxy)methyl)- as a Model Compound in Synthetic Methodologies

Piperidine, 1-((phenylmethoxy)methyl)-, also known as N-(Benzyloxymethyl)piperidine, serves as a significant model compound in academic research. ontosight.ai Its structure features a piperidine ring with a benzyloxymethyl group attached to the nitrogen atom. This specific N-substituent makes it a valuable intermediate in the development of synthetic methodologies, particularly those involving protecting group chemistry. ontosight.ai The benzyloxymethyl group can act as a protecting group for the piperidine nitrogen, allowing for selective reactions at other positions of the molecule before its removal.

The synthesis of this compound itself often involves multi-step organic reactions, providing a practical model for optimizing reaction conditions and exploring new synthetic pathways. ontosight.ai Researchers utilize it as a starting material or an intermediate for creating more complex molecules with potential pharmacological properties, thereby testing the robustness and applicability of new synthetic strategies. ontosight.ai

Table 1: Chemical Properties of Piperidine, 1-((phenylmethoxy)methyl)-

Property Value
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Physical State Typically a liquid

| Solubility | Generally soluble in organic solvents |

Data sourced from publicly available chemical databases.

Scope and Objectives of Academic Research on Piperidine, 1-((phenylmethoxy)methyl)-

Academic research centered on Piperidine, 1-((phenylmethoxy)methyl)- primarily focuses on its utility in synthetic and medicinal chemistry. The core objectives of this research can be summarized as follows:

Development of Novel Synthetic Routes: A key objective is the design and execution of efficient and stereoselective syntheses of more complex piperidine derivatives using Piperidine, 1-((phenylmethoxy)methyl)- as a key intermediate. ontosight.ai This includes exploring new catalysts, reaction conditions, and multi-component reactions.

Exploration of Biological Activity: The compound and its derivatives are investigated for potential biological activities. ontosight.ai Research aims to understand how the structural features of these molecules contribute to interactions with biological targets, such as enzymes or receptors. This exploration is foundational in the early stages of drug discovery. ontosight.ai

Intermediate for Complex Molecule Synthesis: A significant area of research involves using this compound as a building block for the synthesis of complex natural products and novel pharmaceutical agents. ontosight.ai Its specific N-substitution allows for controlled and stepwise assembly of intricate molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67232-24-0

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

1-(phenylmethoxymethyl)piperidine

InChI

InChI=1S/C13H19NO/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2

InChI Key

FXXKSWOIMQOWHF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)COCC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)COCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Piperidine, 1 Phenylmethoxy Methyl

Classical and Contemporary Synthetic Routes to N-Benzylpiperidines

The construction of the N-benzylpiperidine framework, a core component of the target molecule, can be achieved through several established and emerging synthetic protocols. These methods offer varying degrees of efficiency, substrate scope, and reaction conditions.

Reductive Amination Strategies for N-Alkylation

Reductive amination is a powerful and widely employed method for the formation of C-N bonds and represents a viable pathway to "Piperidine, 1-((phenylmethoxy)methyl)-". This two-step, one-pot process typically involves the initial formation of an iminium ion from the condensation of an amine (piperidine) and a carbonyl compound, followed by in-situ reduction to the corresponding amine. researchgate.netresearchgate.netresearchgate.net

For the synthesis of the target molecule, a plausible reductive amination strategy would involve the reaction of piperidine (B6355638) with benzyloxyacetaldehyde. The reaction proceeds through the formation of an initial hemiaminal intermediate, which then dehydrates to form an iminium ion. Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or through catalytic hydrogenation, would yield "Piperidine, 1-((phenylmethoxy)methyl)-". The choice of reducing agent is crucial to control selectivity and avoid over-reduction or side reactions.

Reactant 1Reactant 2Reducing AgentProductReference
PiperidineBenzyloxyacetaldehydeSodium triacetoxyborohydridePiperidine, 1-((phenylmethoxy)methyl)- researchgate.net
PiperidineBenzyloxyacetaldehydeCatalytic Hydrogenation (e.g., Pd/C, H₂)Piperidine, 1-((phenylmethoxy)methyl)- researchgate.net

Direct Alkylation of Piperidine with Benzyl (B1604629) Halides

Direct N-alkylation of piperidine with a suitable alkylating agent is a classical and straightforward approach. For the synthesis of "Piperidine, 1-((phenylmethoxy)methyl)-", the key alkylating agent would be benzyl chloromethyl ether. orgsyn.org This reagent is a potent electrophile, readily undergoing nucleophilic substitution with the secondary amine of the piperidine ring. orgsyn.orglifechempharma.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby preventing the formation of the piperidinium (B107235) salt and promoting the forward reaction. researchgate.netechemi.com Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) often being employed. researchgate.netchemicalforums.com Care must be taken to control the reaction conditions to avoid potential side reactions, such as quaternization of the piperidine nitrogen, although this is less likely with a sterically demanding alkylating agent.

Reactant 1Reactant 2BaseSolventProductReference
PiperidineBenzyl chloromethyl etherPotassium CarbonateAcetonitrilePiperidine, 1-((phenylmethoxy)methyl)- orgsyn.orgresearchgate.net
PiperidineBenzyl chloromethyl etherTriethylamineDichloromethanePiperidine, 1-((phenylmethoxy)methyl)- echemi.com

Multicomponent Reaction Approaches Incorporating Piperidine

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.combeilstein-journals.orgscielo.brcaltech.edu While a specific MCR for the direct synthesis of "Piperidine, 1-((phenylmethoxy)methyl)-" is not prominently described in the literature, the principles of MCRs can be conceptually applied.

A hypothetical MCR approach could involve the reaction of piperidine, formaldehyde (B43269) (or a formaldehyde equivalent), and benzyl alcohol. This would conceptually proceed through the in-situ formation of a reactive intermediate that combines all three components. Such a reaction would likely require a catalyst to facilitate the various bond-forming steps. The development of novel MCRs remains an active area of research, and designing a convergent synthesis for the target molecule represents an intriguing synthetic challenge.

Green Chemistry Principles and Sustainable Synthesis of Piperidine, 1-((phenylmethoxy)methyl)-

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact and enhance sustainability. These principles are highly relevant to the synthesis of "Piperidine, 1-((phenylmethoxy)methyl)-".

Solvent-Free and Atom-Economical Methodologies

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions can lead to cleaner processes, easier product isolation, and reduced environmental burden. For the direct alkylation of piperidine, it is conceivable to perform the reaction under neat conditions, particularly if the reactants are liquids at the reaction temperature.

Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is another critical metric. Addition reactions are inherently 100% atom-economical. While direct alkylation and reductive amination are not perfectly atom-economical due to the formation of byproducts (e.g., salts or water), their atom economy can be optimized by careful selection of reagents and reaction conditions.

Synthetic RouteByproductsAtom Economy
Direct Alkylation (with Benzyl chloromethyl ether & K₂CO₃)KCl, KHCO₃Moderate
Reductive Amination (with Benzyloxyacetaldehyde & NaBH(OAc)₃)Sodium acetates, Boron byproductsModerate

Catalytic Approaches: Transition Metal and Organocatalysis in N-Alkylation

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed under milder conditions, with higher selectivity, and with lower waste generation. Both transition metal catalysis and organocatalysis offer promising avenues for the sustainable synthesis of N-alkylated piperidines.

Transition Metal Catalysis: Transition metal complexes, particularly those of ruthenium, iridium, and iron, have been effectively used as catalysts for the N-alkylation of amines with alcohols. nih.govnih.gov This "borrowing hydrogen" or "hydrogen auto-transfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then undergoes reductive amination with the amine. The catalyst is regenerated in the final reduction step. This approach is highly atom-economical as water is the only byproduct. A potential application to the synthesis of "Piperidine, 1-((phenylmethoxy)methyl)-" would involve the reaction of piperidine with benzyloxymethanol, catalyzed by a suitable transition metal complex.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis and green chemistry. While less common for direct N-alkylation with alcohols compared to transition metal catalysis, organocatalytic methods are being developed. For instance, organocatalysts can be employed to activate carbonyl compounds in reductive amination pathways. The development of efficient organocatalysts for the N-alkoxymethylation of amines remains an area of active investigation.

Renewable Feedstock Utilization in Synthesis

The drive towards sustainable chemical manufacturing has spurred research into the use of biomass as a viable alternative to petrochemical feedstocks. The synthesis of Piperidine, 1-((phenylmethoxy)methyl)- can be approached from a renewable perspective by sourcing its core structural components—the piperidine ring and the phenylmethoxy group—from biological origins.

Lignocellulosic biomass, the most abundant form of terrestrial biomass, serves as a rich source for both components. Lignin, a complex aromatic biopolymer, can be deconstructed to produce a variety of aromatic platform chemicals, including benzyl alcohol. acs.orgunimi.it Through catalytic reductive depolymerization processes, the phenylpropane units within lignin are broken down, yielding valuable aromatic alcohols. acs.org This bio-derived benzyl alcohol is the key precursor for the (phenylmethoxy)methyl moiety of the target molecule.

Concurrently, the piperidine ring can be synthesized from furfural, a platform chemical readily obtained from the hemicellulose fraction of biomass. The transformation involves a cascade of catalytic steps, beginning with the amination of furfural to produce furfurylamine. This is followed by hydrogenation to yield tetrahydrofurfurylamine, which then undergoes a ring rearrangement to form piperidine. This pathway provides a sustainable route to the core heterocyclic structure.

By integrating these two bio-based pathways, the synthesis of Piperidine, 1-((phenylmethoxy)methyl)- can be achieved. Renewably sourced piperidine is reacted with a benzyloxymethylating agent, itself prepared from bio-derived benzyl alcohol, in a nucleophilic substitution reaction to yield the final product. This approach significantly enhances the green credentials of the synthesis by reducing reliance on fossil fuels.

Table 1: Synthesis Pathway from Renewable Feedstocks

Target Moiety Renewable Feedstock Key Intermediate Final Precursor
Piperidine Ring Hemicellulose Furfural Piperidine
(Phenylmethoxy)methyl Lignin Aromatic Monomers Benzyl Alcohol

Mechanistic Investigations of Formation Pathways

The formation of Piperidine, 1-((phenylmethoxy)methyl)- from piperidine and a suitable electrophile, such as benzyloxymethyl chloride, proceeds via a nucleophilic aliphatic substitution reaction. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and maximizing yield.

The N-alkylation of a secondary amine like piperidine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. ucalgary.ca In this mechanism, the lone pair of electrons on the nitrogen atom of piperidine acts as the nucleophile, directly attacking the electrophilic methylene (B1212753) carbon of the benzyloxymethyl group. This attack occurs from the backside relative to the leaving group (e.g., a halide), leading to the simultaneous formation of the new carbon-nitrogen bond and the cleavage of the carbon-leaving group bond. youtube.com

The entire process occurs in a single, concerted step, passing through a high-energy transition state. Computational studies, often employing Density Functional Theory (DFT), are used to model this state. acs.org For this reaction, the transition state is characterized by a trigonal bipyramidal geometry at the central carbon atom. The incoming nitrogen atom and the outgoing leaving group occupy the two apical positions, while the hydrogen and phenylmethoxy groups are arranged in the equatorial plane.

N-Alkylation: The nucleophilic attack by piperidine forms a piperidinium salt, an ionic intermediate where the nitrogen atom bears a positive charge.

Deprotonation: A base, often excess piperidine acting as a proton acceptor, removes the proton from the nitrogen atom of the piperidinium salt to yield the final, neutral Piperidine, 1-((phenylmethoxy)methyl)- product. ucalgary.ca

Under specific conditions that might favor ionization, such as with highly stabilizing groups or in polar, non-nucleophilic solvents, a minor SN1 pathway could be envisioned. This would involve the formation of a discrete benzyloxymethyl carbocation as a reaction intermediate, but for typical alkylating agents like benzyloxymethyl chloride, the SN2 pathway is strongly favored. echemi.com

Kinetic studies of the N-alkylation of piperidines with various electrophiles consistently show that the reaction follows second-order kinetics. nih.govresearchgate.netrsc.org This finding is in complete agreement with the proposed SN2 mechanism, which involves the collision of two species—the amine and the alkylating agent—in the rate-determining step.

The rate of reaction can be expressed by the following rate law:

Rate = k [Piperidine] [Benzyloxymethyl Halide]

Here, k is the second-order rate constant. The reaction is first-order with respect to piperidine and first-order with respect to the benzyloxymethyl halide, for a total reaction order of two. researchgate.net Experimental determination of this rate law typically involves monitoring the concentration of reactants or products over time, often using spectrophotometric methods, while systematically varying the initial concentrations of each reactant. researchgate.net

The value of the rate constant, k, is influenced by several factors, including the nature of the solvent, the identity of the leaving group on the electrophile, and steric hindrance around the reacting centers. rsc.orgrsc.org For instance, polar aprotic solvents can accelerate SN2 reactions, and leaving groups with weaker bonds to carbon (e.g., iodide vs. chloride) will depart more readily, leading to a faster reaction rate.

Table 2: Illustrative Kinetic Data for N-Alkylation of Piperidine

Experiment [Piperidine] (mol/L) [Benzyloxymethyl Chloride] (mol/L) Initial Rate (mol L⁻¹ s⁻¹)
1 0.10 0.10 1.5 x 10⁻⁴
2 0.20 0.10 3.0 x 10⁻⁴
3 0.10 0.20 3.0 x 10⁻⁴
4 0.20 0.20 6.0 x 10⁻⁴

Based on this data, the reaction is first-order in each reactant, and the calculated second-order rate constant (k) is 0.015 L mol⁻¹ s⁻¹.

Chemical Reactivity and Transformation Pathways of Piperidine, 1 Phenylmethoxy Methyl

Functional Group Interconversions on the Phenylmethoxy Moiety

The phenylmethoxy group, a benzyl (B1604629) ether derivative, is the primary site for reactions such as ether cleavage, aromatic substitution, and oxidation or reduction of the benzyl group.

Selective Benzyl Ether Cleavage and Debenzylation Reactions

The bond between the benzylic carbon and the ether oxygen is susceptible to cleavage under various conditions. This debenzylation is a common strategy in organic synthesis where the benzyl group is employed as a protecting group for alcohols or, in this case, as part of a protecting group for the piperidine (B6355638) nitrogen. organic-chemistry.org

Key methods for debenzylation include:

Catalytic Hydrogenolysis : This is one of the most common methods for cleaving benzyl ethers. youtube.com The reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C). organic-chemistry.org This process, known as hydrogenolysis, cleaves the C-O bond to yield toluene (B28343) and the deprotected parent molecule. youtube.com The reaction is generally clean and high-yielding.

Lewis Acid-Mediated Cleavage : Strong Lewis acids can facilitate the cleavage of benzyl ethers. A notable example is the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which allows for efficient and mild debenzylation while tolerating a range of other functional groups, offering high selectivity. organic-chemistry.org

Oxidative Cleavage : Certain oxidizing agents can chemoselectively cleave benzyl ethers. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are particularly effective for p-methoxybenzyl (PMB) ethers but can also cleave simple benzyl ethers, often with lower efficiency. organic-chemistry.orgnih.gov Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another reagent used for oxidative debenzylation. rsc.org

Table 1: Selected Methods for Benzyl Ether Cleavage

Method Reagent(s) Typical Conditions Products Selectivity Notes Reference(s)
Catalytic Hydrogenolysis H₂, Pd/C EtOH, room temperature Toluene + Deprotected compound Highly selective; may reduce other functional groups like alkenes or alkynes. sigmaaldrich.com, organic-chemistry.org
Lewis Acid Cleavage BCl₃·SMe₂ CH₂Cl₂, 0 °C to room temp. Toluene + Deprotected compound Mild conditions, tolerates silyl (B83357) ethers, esters, and lactones. organic-chemistry.org
Oxidative Cleavage DDQ CH₂Cl₂/H₂O, room temp. Benzaldehyde + Deprotected compound More reactive towards electron-rich benzyl ethers (e.g., PMB). nih.gov
Oxidative Debenzylation Ceric Ammonium Nitrate (CAN) Aqueous acetonitrile Benzaldehyde + Deprotected compound Effective for N-benzyl tertiary amines, indicating applicability. rsc.org

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution

The phenyl ring of the phenylmethoxy group can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The benzyloxy substituent is an activating group and an ortho, para-director. This directing effect is due to the ability of the ether oxygen to donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the substitution process, particularly when the electrophile attacks the ortho or para positions. uci.eduwizeprep.com

Common electrophilic aromatic substitution reactions include:

Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions. libretexts.org

Halogenation : The introduction of a halogen (e.g., Br, Cl) is typically achieved using a diatomic halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination. wikipedia.orglibretexts.org

Sulfonation : Treatment with fuming sulfuric acid (H₂SO₄ + SO₃) results in the substitution of a sulfonic acid group (-SO₃H). wikipedia.org

Friedel-Crafts Alkylation and Acylation : These reactions introduce alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org

Table 2: Reagents for Electrophilic Aromatic Substitution on the Phenyl Ring

Reaction Electrophile Source Catalyst Expected Product(s) Reference(s)
Nitration HNO₃ / H₂SO₄ H₂SO₄ ortho- and para-nitro derivatives libretexts.org
Bromination Br₂ FeBr₃ ortho- and para-bromo derivatives wikipedia.org
Sulfonation SO₃ / H₂SO₄ H₂SO₄ ortho- and para-sulfonic acid derivatives wikipedia.org
Friedel-Crafts Acylation RCOCl AlCl₃ ortho- and para-acyl derivatives wikipedia.org

Oxidation and Reduction Chemistry of the Benzyl Group

The benzyl group contains a benzylic carbon atom—the carbon directly attached to the phenyl ring—which exhibits unique reactivity.

Oxidation : The benzylic C-H bonds are susceptible to oxidation. libretexts.org Treatment with strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidatively cleave the entire side chain attached to the benzylic carbon, resulting in the formation of benzoic acid. masterorganicchemistry.com For this reaction to occur, at least one hydrogen atom must be present on the benzylic carbon. libretexts.orgmasterorganicchemistry.com

Reduction : While catalytic hydrogenation under mild conditions leads to debenzylation, the aromatic ring itself can be reduced to a cyclohexane (B81311) ring under more forcing conditions, such as higher pressures and temperatures of hydrogen gas with catalysts like rhodium or ruthenium.

Reactions Involving the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring is a tertiary amine. This structural feature dictates its reactivity, making it a nucleophilic and basic center capable of undergoing oxidation and quaternization.

Acylation, Sulfonylation, and Carbamoylation Reactions

As a tertiary amine, the nitrogen atom of Piperidine, 1-((phenylmethoxy)methyl)- lacks the necessary N-H bond to directly undergo standard acylation, sulfonylation, or carbamoylation reactions, which typically involve the displacement of a proton. nih.gov

However, the (phenylmethoxy)methyl group can be viewed as a protecting group for the piperidine nitrogen. Cleavage of the N-CH₂-O-Bn bond, for instance under acidic conditions or through hydrogenolysis, would liberate the secondary amine, piperidine. Piperidine is highly reactive towards a variety of electrophiles. wikipedia.org

Acylation : Once formed, piperidine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form N-acylpiperidines (amides). nih.gov

Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields N-sulfonylpiperidines (sulfonamides).

Carbamoylation : Treatment with isocyanates or carbamoyl (B1232498) chlorides results in the formation of N-carbamoylpiperidines (ureas). This reaction is significant in the synthesis of various biologically active molecules. nih.gov

N-Oxidation and Quaternization Chemistry

These reactions are characteristic of tertiary amines and directly involve the lone pair of electrons on the nitrogen atom.

N-Oxidation : The tertiary nitrogen can be oxidized to form a piperidine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org The resulting N-oxide features a coordinate covalent bond between the nitrogen and oxygen atoms (R₃N⁺-O⁻). wikipedia.org The efficiency of oxidation with H₂O₂ can be significantly enhanced by various catalysts. acs.orgasianpubs.orgorganic-chemistry.org

Quaternization : The nucleophilic nitrogen atom can attack an electrophilic carbon, such as that in an alkyl halide, to form a quaternary ammonium salt. nih.gov In this reaction, a new alkyl group is added to the nitrogen, which then bears a positive formal charge. The rate and stereochemical outcome of quaternization can be influenced by the nature of the alkylating agent and the steric environment around the nitrogen atom. rsc.org For instance, reaction with methyl iodide (CH₃I) would yield 1-(benzyloxymethyl)-1-methylpiperidinium iodide.

Table 3: Reactions at the Piperidine Nitrogen

Reaction Type Reagent(s) Product Type Notes Reference(s)
N-Oxidation H₂O₂, mCPBA N-Oxide Common reaction for tertiary amines. Catalysts can improve H₂O₂ efficiency. acs.org, wikipedia.org
Quaternization Alkyl Halides (e.g., CH₃I, BnBr) Quaternary Ammonium Salt Nitrogen acts as a nucleophile. rsc.org, nih.gov

Ring-Opening and Rearrangement Reactions of the Piperidine Core

Currently, there is no specific data in the scientific literature detailing ring-opening or rearrangement reactions of the piperidine core of Piperidine, 1-((phenylmethoxy)methyl)-. In principle, ring-opening of the piperidine nucleus would necessitate harsh reaction conditions or the introduction of specific functionalities onto the ring that facilitate such transformations. For instance, quaternization of the nitrogen atom followed by treatment with a strong base could initiate a Hofmann elimination, but this is a general reaction of cyclic amines and not specific to the N-((phenylmethoxy)methyl) substituent.

Similarly, rearrangement reactions of the piperidine skeleton are not commonly observed under standard laboratory conditions. Such transformations would likely require high-energy intermediates or specific catalytic systems that are not documented for this particular compound.

Stereoselective Transformations and Chiral Pool Applications

The utility of the N-((phenylmethoxy)methyl) group in directing stereoselective transformations of the piperidine ring has not been established in the available literature.

Diastereoselective Reactions Influenced by the N-Substituent

There is a lack of documented research on the N-((phenylmethoxy)methyl) group acting as a stereodirecting element in diastereoselective reactions on the piperidine ring. For an N-substituent to influence the stereochemical outcome of a reaction at a ring carbon (e.g., α-alkylation), it typically needs to create a sterically biased environment or possess coordinating atoms that can chelate with reagents. While the benzyloxymethyl group has both steric bulk and an oxygen atom, no studies have been found that exploit these features for diastereoselective control in the context of the piperidine scaffold.

Enantioselective Synthesis via Chiral Auxiliaries or Catalysts

The concept of using a chiral version of the N-((phenylmethoxy)methyl) group as a chiral auxiliary to induce enantioselectivity in reactions on the piperidine ring is plausible. However, there are no published examples of such an application for Piperidine, 1-((phenylmethoxy)methyl)-. The development of chiral auxiliaries is a significant area of research, but the focus has historically been on other functionalities that can be more readily introduced and removed.

Furthermore, no reports were found describing the enantioselective synthesis of derivatives of Piperidine, 1-((phenylmethoxy)methyl)- through the use of external chiral catalysts.

Synthesis and Structural Diversification of Derivatives and Analogues of Piperidine, 1 Phenylmethoxy Methyl

Systematic Modifications at the Phenylmethoxy Group

The phenylmethoxy moiety is a prime target for initial diversification efforts. Modifications can be made to the aromatic ring itself or the entire group can be replaced to modulate electronic properties, steric bulk, and potential interactions with biological targets.

The synthesis of analogues featuring substitutions on the phenyl ring typically proceeds via two main pathways: utilizing a substituted benzyl (B1604629) alcohol as a precursor or by direct functionalization of the intact Piperidine (B6355638), 1-((phenylmethoxy)methyl)- molecule.

The precursor approach involves reacting a substituted benzyl alcohol with formaldehyde (B43269) and hydrogen chloride to form a substituted benzyloxymethyl chloride. This intermediate is then reacted with piperidine, typically in the presence of a base like triethylamine (B128534) or potassium carbonate, to yield the desired N-substituted piperidine. This method allows for the introduction of a wide variety of substituents at various positions on the aromatic ring.

Alternatively, direct electrophilic aromatic substitution on the phenyl ring of Piperidine, 1-((phenylmethoxy)methyl)- can be employed. The benzyloxy group is an activating, ortho-, para-directing group, facilitating reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. Reaction conditions must be carefully controlled to avoid cleavage of the benzylic ether bond. For example, nitration can be achieved using nitric acid in sulfuric acid at low temperatures to favor substitution at the para-position.

Table 1: Synthesis of Phenyl-Substituted Analogues

Substituent (Position) Starting Material Reagents and Conditions Product
4-Nitro Piperidine, 1-((phenylmethoxy)methyl)- HNO₃, H₂SO₄, 0 °C Piperidine, 1-(((4-nitrophenyl)methoxy)methyl)-
4-Chloro 4-Chlorobenzyl alcohol 1. (CH₂O)n, HCl; 2. Piperidine, K₂CO₃ Piperidine, 1-(((4-chlorophenyl)methoxy)methyl)-
4-Methyl 4-Methylbenzyl alcohol 1. (CH₂O)n, HCl; 2. Piperidine, Et₃N Piperidine, 1-(((4-methylphenyl)methoxy)methyl)-

To further expand structural diversity, the phenyl group can be replaced entirely with other cyclic systems, such as heteroaromatic or alicyclic rings. This modification significantly alters the steric and electronic profile of the molecule. The general synthesis for these analogues mirrors the precursor approach described above. A heteroarylmethanol (e.g., 2-pyridinemethanol) or an alicyclicmethanol (e.g., cyclohexylmethanol) is first converted to its corresponding chloromethyl ether, which is then used to alkylate piperidine.

This strategy provides access to a broad range of analogues where the piperidine nitrogen is protected by a group with different hydrogen bonding capabilities, polarity, and three-dimensional shape compared to the parent phenylmethoxy group.

Table 2: Synthesis of Heteroaryl and Alicyclic Analogues

Ring System Starting Material Reagents and Conditions Product
Pyridin-2-yl 2-Pyridinemethanol 1. (CH₂O)n, HCl; 2. Piperidine, K₂CO₃ Piperidine, 1-((pyridin-2-ylmethoxy)methyl)-
Furan-2-yl 2-Furanmethanol 1. (CH₂O)n, HCl; 2. Piperidine, K₂CO₃ Piperidine, 1-((furan-2-ylmethoxy)methyl)-

Functionalization and Substitution on the Piperidine Ring System

While the benzyloxymethyl group often serves as a protecting group for the piperidine nitrogen, the saturated heterocyclic ring itself can be selectively functionalized to introduce new stereocenters and points of diversity.

Direct C-H functionalization has emerged as a powerful tool for the selective introduction of substituents onto the piperidine ring. The regioselectivity of these reactions is often controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.govresearchgate.net While many studies utilize N-Boc or N-sulfonyl groups, the principles can be extended to the N-BOM piperidine scaffold.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are particularly effective. nih.gov The electronic properties of the piperidine ring favor functionalization at the C2 position, which is activated by the adjacent nitrogen atom. However, catalyst selection can override this inherent reactivity.

C2-Functionalization : Catalysts like Rh₂(R-TCPTAD)₄ can direct the insertion of an arylacetate group preferentially at the C2 position of an N-protected piperidine. nih.gov

C4-Functionalization : By employing a bulkier catalyst, such as Rh₂(S-2-Cl-5-BrTPCP)₄, the sterically more accessible C4 position can be functionalized, overcoming the electronic preference for the C2 position. nih.gov

C3-Functionalization : The C3 position is electronically deactivated, making direct C-H insertion challenging. An indirect approach involves the asymmetric cyclopropanation of a corresponding N-protected tetrahydropyridine, followed by a reductive, regioselective ring-opening of the cyclopropane (B1198618) to yield the 3-substituted piperidine. nih.gov

An alternative approach involves α-lithiation of the N-BOM piperidine using a strong base like sec-butyllithium, often in the presence of a chelating agent like TMEDA, followed by trapping with an electrophile. This method is generally selective for the C2 position.

Table 3: Regioselective Functionalization of the Piperidine Ring

Position Method Catalyst/Reagents Electrophile/Carbene Source Product Type
C2 C-H Insertion Rh₂(R-TCPTAD)₄ Methyl aryldiazoacetate 2-Arylacetate substituted piperidine
C4 C-H Insertion Rh₂(S-2-Cl-5-BrTPCP)₄ Methyl aryldiazoacetate 4-Arylacetate substituted piperidine
C3 Cyclopropanation/Ring Opening Rh₂(S-DOSP)₄ then H₂, Pd/C Ethyl diazoacetate 3-Ethoxycarbonylmethyl substituted piperidine

Spirocyclic and fused-ring systems are of great interest as they introduce conformational rigidity and novel three-dimensional shapes. enamine.netenamine.net The synthesis of these complex scaffolds often begins with a piperidine ring that has been functionalized with appropriate reactive handles, as described in the previous section.

Spiro-Ring Systems : Spiropiperidines can be constructed by forming a new ring that shares a single carbon atom with the piperidine core. nih.gov A common strategy involves intramolecular cyclization of a piperidine derivative bearing a tethered nucleophile and electrophile. For instance, a 4-substituted piperidine with both a nucleophilic group (e.g., an amine or enolate) and an alkyl halide chain can undergo intramolecular alkylation to form a spirocycle. Another approach is the Maitland-Japp reaction, where a δ-N-Boc-amino-β-ketoester, derived from an N-Boc imine, undergoes deprotection and in situ condensation with a cyclic ketone to generate 2-spiropiperidines. rsc.orgrsc.org

Fused Ring Systems : Fused systems, where two rings share two adjacent atoms, are typically formed via intramolecular cycloaddition or cyclization reactions. nih.gov For example, a piperidine derivative with an alkene tethered to the C2 position and a dienophile on the nitrogen could undergo an intramolecular Diels-Alder reaction. Alternatively, intramolecular reductive amination or ring-closing metathesis (RCM) on appropriately substituted piperidine precursors are powerful methods for constructing fused bicyclic systems like quinolizidines or indolizidines.

Creation of Conformationally Restricted and Bridged Analogues

Introducing bridges across the piperidine ring creates rigid, bicyclic structures that lock the six-membered ring into a specific conformation (e.g., boat or chair). nih.govacs.org These conformationally restricted analogues are valuable for probing the bioactive conformation of piperidine-containing molecules.

The synthesis of bridged piperidines often involves multi-step sequences. nih.govacs.org One common strategy is to start with a pre-existing bicyclic core, such as a 2-azanorbornane or nortropane, and then elaborate it to match the desired substitution pattern. acs.org For example, nortropinone can be modified and subsequently coupled to other fragments to generate bridged piperidine analogues.

Another approach involves constructing the bridge onto a piperidine or dihydropyridine (B1217469) precursor. This can be achieved through intramolecular cyclization reactions where a substituent on the nitrogen atom reacts with a substituent on the piperidine ring. For instance, an intramolecular Mannich reaction or an alkylation reaction can form a methylene (B1212753) or ethylene (B1197577) bridge across the ring, leading to structures like azabicyclo[2.2.1]heptanes or azabicyclo[3.2.1]octanes. These synthetic routes often require careful stereochemical control to obtain the desired isomer. nih.gov

Combinatorial Synthesis and Library Generation for Chemical Space Exploration

The exploration of chemical space around a core molecular scaffold is a cornerstone of modern drug discovery and chemical biology. Combinatorial chemistry, coupled with high-throughput screening, provides a powerful strategy for the rapid synthesis of large, systematically organized collections of related molecules, known as chemical libraries. The "Piperidine, 1-((phenylmethoxy)methyl)-" scaffold is a versatile starting point for the generation of such libraries, allowing for systematic structural modifications to probe structure-activity relationships (SAR).

The generation of a library of analogues based on the "Piperidine, 1-((phenylmethoxy)methyl)-" core can be approached through several combinatorial and parallel synthesis strategies. These methods enable the efficient creation of a multitude of derivatives by systematically varying substituents at different positions on the piperidine ring.

A common approach involves the use of a multi-well plate format, where reactions are run in parallel. For instance, a library could be constructed by reacting a common intermediate, such as a functionalized "Piperidine, 1-((phenylmethoxy)methyl)-", with a diverse set of building blocks. An example of such a strategy is outlined below, where a hypothetical library is generated from a 4-oxopiperidine precursor.

Table 1: Illustrative Parallel Synthesis Scheme for a Library of Piperidine, 1-((phenylmethoxy)methyl)- Derivatives

Step Reaction Reactants (Varying Component in Bold) Product
1 Reductive Amination 1-((Phenylmethoxy)methyl)piperidin-4-one + Primary Amine (R¹-NH₂) Set 4-(Alkylamino)-1-((phenylmethoxy)methyl)piperidine

This two-step parallel synthesis approach can rapidly generate a library of compounds with diverse R¹ and R² groups. For example, using a set of 10 primary amines and 10 acid chlorides would result in a library of 100 distinct compounds.

The (phenylmethoxy)methyl group at the 1-position of the piperidine ring can serve as a stable feature of the final library compounds, influencing their physicochemical properties. Alternatively, it can be employed as a benzyloxymethyl (BOM) protecting group, which can be removed under specific conditions to yield a secondary amine. This secondary amine can then undergo further diversification, significantly expanding the chemical space that can be explored from a common intermediate.

Another powerful technique for library generation is solid-phase synthesis. In this approach, the piperidine scaffold is attached to a solid support (resin), allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing.

Table 2: Representative Solid-Phase Synthesis Approach for a Piperidine, 1-((phenylmethoxy)methyl)- Analogue Library

Step Description Reagents
1 Immobilization Linker-functionalized resin + 1-((Phenylmethoxy)methyl)piperidine-4-carboxylic acid
2 Diversification 1 Set of diverse amines + coupling agent
3 Diversification 2 Set of diverse acylating agents

The systematic generation of such libraries is instrumental in exploring the chemical space around the "Piperidine, 1-((phenylmethoxy)methyl)-" core. By analyzing the biological activity of the library members, researchers can identify key structural features that are essential for a desired biological effect. This information is crucial for the design of more potent and selective compounds. The diversity of the library, in terms of the stereochemistry and electronic properties of the substituents, directly impacts the thoroughness of the chemical space exploration.

For example, a research program might synthesize a library of "Piperidine, 1-((phenylmethoxy)methyl)-" derivatives with varying substituents at the 3- and 4-positions to probe the binding pocket of a particular enzyme or receptor. The findings from screening such a library can be compiled to build a comprehensive SAR map.

Table 3: Hypothetical Structure-Activity Relationship Data for a "Piperidine, 1-((phenylmethoxy)methyl)-" Library

Compound ID R¹ Substituent (at position 4) R² Substituent (at position 4) Biological Activity (IC₅₀, µM)
L1-A1 Methyl Acetyl 15.2
L1-A2 Ethyl Acetyl 12.8
L1-A3 Propyl Acetyl 9.5
L1-B1 Methyl Benzoyl 5.1
L1-B2 Ethyl Benzoyl 4.3

The data from such a systematic study would allow researchers to deduce that, for this hypothetical target, a larger alkyl group at the R¹ position and an aromatic acyl group at the R² position lead to increased potency. This iterative process of library synthesis and screening is a fundamental component of modern chemical space exploration.

Advanced Spectroscopic and Structural Elucidation of Piperidine, 1 Phenylmethoxy Methyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For Piperidine (B6355638), 1-((phenylmethoxy)methyl)-, a combination of advanced 1D and 2D NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offers insights into through-bond and through-space connectivities, and reveals the molecule's dynamic behavior.

The complete assignment of the ¹H and ¹³C NMR spectra is achieved through a suite of correlated experiments. The ¹H NMR spectrum displays characteristic signals for the phenyl, benzylic (O-CH₂-Ph), linker (N-CH₂-O), and piperidine ring protons. The ¹³C NMR spectrum complements this by showing distinct resonances for each carbon environment.

1D NMR Data:

¹H NMR: The spectrum is characterized by aromatic protons of the phenyl group, a singlet for the benzylic protons, a singlet for the N-CH₂-O linker protons, and multiplets for the piperidine ring protons.

¹³C NMR: Signals include those for the aromatic carbons, the benzylic carbon, the N-CH₂-O carbon, and the three distinct carbons of the piperidine ring.

2D NMR Correlation Data: Advanced 2D NMR techniques are essential for confirming the structural framework by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For Piperidine, 1-((phenylmethoxy)methyl)-, COSY spectra would show correlations between the adjacent methylene (B1212753) protons within the piperidine ring (H-2/H-3, H-3/H-4).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. It allows for the unambiguous assignment of each protonated carbon by correlating the ¹H and ¹³C signals for the CH₂ groups of the piperidine ring, the benzylic CH₂, and the N-CH₂-O linker.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton. ugm.ac.id Key correlations would include the benzylic protons (O-CH₂-Ph) to the quaternary aromatic carbon (C1') and the N-CH₂-O protons to the adjacent piperidine carbons (C-2, C-6) and the benzylic carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing vital information about the molecule's conformation and stereochemistry. For instance, NOE signals could be observed between the N-CH₂-O protons and the equatorial protons at the C-2 and C-6 positions of the piperidine ring.

Interactive Table: Predicted NMR Data for Piperidine, 1-((phenylmethoxy)methyl)-
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2, 6 (Piperidine)~2.6-2.8~52-54H-2,6 → C-3,5, C-4, N-CH₂-O
3, 5 (Piperidine)~1.5-1.6~26-27H-3,5 → C-2,6, C-4
4 (Piperidine)~1.4-1.5~24-25H-4 → C-2,6, C-3,5
N-CH₂-O~4.3-4.5~80-82N-CH₂-O → C-2,6, O-CH₂-Ph
O-CH₂-Ph~4.6-4.8~70-72O-CH₂-Ph → C1', C2', C6', N-CH₂-O
1' (Phenyl)-~138-140-
2', 6' (Phenyl)~7.2-7.4~128-129H-2',6' → C4', C1', O-CH₂-Ph
3', 5' (Phenyl)~7.2-7.4~127-128H-3',5' → C1', C5', C3'
4' (Phenyl)~7.2-7.4~127-128H-4' → C2',6'

The structure of Piperidine, 1-((phenylmethoxy)methyl)- is not static; it undergoes conformational changes in solution. Dynamic NMR (DNMR) studies, conducted at variable temperatures, are employed to investigate these dynamic processes. copernicus.org

Two primary dynamic processes are of interest:

Piperidine Ring Inversion: The piperidine ring predominantly adopts a chair conformation and undergoes a rapid "chair-chair" interconversion at room temperature. This rapid exchange averages the signals for the axial and equatorial protons. As the temperature is lowered, this inversion slows down, potentially leading to the broadening and eventual splitting of the piperidine proton signals into distinct axial and equatorial resonances.

Rotation around N-C and C-O Bonds: Rotation around the N-CH₂ and O-CH₂ bonds of the linker can also be restricted. The presence of bulky substituents or specific solvent interactions can create a significant energy barrier to rotation.

By analyzing the changes in the NMR line shape as a function of temperature, particularly the temperature at which distinct signals merge into a single broad peak (the coalescence temperature, Tc), it is possible to calculate the free energy of activation (ΔG‡) for the conformational interchange. nih.govresearchgate.net For N-substituted piperidines, these barriers are typically in the range of 40-50 kJ/mol for ring inversion. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry is indispensable for confirming the elemental composition and probing the structural features of Piperidine, 1-((phenylmethoxy)methyl)- through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For Piperidine, 1-((phenylmethoxy)methyl)-, the expected molecular formula is C₁₃H₁₉NO. HRMS analysis of the protonated molecule [M+H]⁺ would yield an experimental m/z value that can be compared against the calculated theoretical mass to confirm the elemental composition.

Interactive Table: HRMS Data for Piperidine, 1-((phenylmethoxy)methyl)-
ParameterValue
Molecular FormulaC₁₃H₁₉NO
Molecular Weight (Monoisotopic)205.1467 g/mol
Ion[M+H]⁺
Calculated m/z206.1545

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals key structural motifs. nih.gov The fragmentation pattern of protonated Piperidine, 1-((phenylmethoxy)methyl)- is expected to be dominated by cleavages at the weakest bonds, particularly around the nitrogen atom and the ether linkage.

Key expected fragmentation pathways include:

Formation of the Tropylium (B1234903) Ion: A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium cation at m/z 91 via cleavage of the C-O bond and rearrangement.

Cleavage of the N-C Bond: Fragmentation can occur at the N-CH₂ bond, leading to the formation of the piperidinium (B107235) ion (m/z 84) or the piperidinomethyl cation (m/z 98).

Alpha-Cleavage: Cleavage alpha to the nitrogen atom is a common pathway for amines, which can lead to the formation of an iminium ion.

Interactive Table: Predicted MS/MS Fragmentation of [C₁₃H₁₉NO+H]⁺
m/zProposed FragmentStructure
206.15[M+H]⁺[C₁₃H₁₉NO+H]⁺
176.14[M+H - CH₂O]⁺Loss of formaldehyde (B43269)
98.10[C₆H₁₂N]⁺Piperidinomethyl cation
91.05[C₇H₇]⁺Tropylium cation
84.08[C₅H₁₀N]⁺Piperidinium ion

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). nih.gov These two techniques are often complementary.

For Piperidine, 1-((phenylmethoxy)methyl)-, the spectra would be characterized by the following key absorptions:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methylene groups appear in the 2800-3000 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the C-O-C ether stretch is expected in the 1150-1085 cm⁻¹ region.

C-N Stretching: The tertiary amine C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ region.

Aromatic Vibrations: C=C stretching vibrations within the phenyl ring are observed in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending bands in the 900-675 cm⁻¹ region can indicate the substitution pattern of the aromatic ring.

The combination of IR and Raman data allows for a more complete vibrational analysis, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa. youtube.com

Interactive Table: Key Vibrational Frequencies for Piperidine, 1-((phenylmethoxy)methyl)-
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch3000-2850IR, Raman
Aromatic C=C Stretch1600-1450IR, Raman
CH₂ Bend (Scissoring)~1465IR
C-O-C Ether Stretch1150-1085IR (Strong)
C-N Stretch1250-1020IR
Aromatic C-H OOP Bend900-675IR (Strong)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, bond lengths, bond angles, and the study of intermolecular interactions that govern the packing of molecules in the crystal lattice. While a specific crystal structure for Piperidine, 1-((phenylmethoxy)methyl)- may not be publicly available, extensive crystallographic studies on a vast array of piperidine derivatives offer significant insights into the expected structural features of this compound.

Determination of Molecular Geometry and Bond Parameters

The molecular geometry of piperidine derivatives is well-established through numerous X-ray diffraction studies. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement, minimizing steric strain. wikipedia.orgresearchgate.net In the case of Piperidine, 1-((phenylmethoxy)methyl)-, the piperidine ring is expected to exhibit this characteristic chair conformation. The substituent at the nitrogen atom, the -CH₂OCH₂Ph group, can occupy either an axial or equatorial position. The equatorial position is generally more stable for bulky substituents to minimize steric hindrance. wikipedia.org

The bond lengths and angles within the piperidine ring are expected to be consistent with those observed in other N-substituted piperidines. Typical C-N bond distances in piperidine rings are in the range of 1.46 to 1.47 Å. nih.gov The C-C bond lengths within the ring are generally in the range of 1.52 to 1.54 Å. The bond angles within the piperidine ring are typically close to the tetrahedral angle of 109.5°.

The geometry of the (phenylmethoxy)methyl substituent will also be defined. The phenyl ring will be planar, and the bond lengths and angles within this group will be typical for substituted benzene (B151609) rings. The C-O-C bond angle of the ether linkage will be approximately 110-112°.

Table 1: Representative Bond Lengths and Angles in Piperidine Derivatives

ParameterTypical Value Range
C-N (piperidine ring)1.46 - 1.47 Å
C-C (piperidine ring)1.52 - 1.54 Å
C-N-C (piperidine ring)110 - 112°
C-C-C (piperidine ring)110 - 112°
C-C-N (piperidine ring)109 - 111°

Note: These values are generalized from various crystallographic studies of piperidine derivatives and serve as expected parameters for Piperidine, 1-((phenylmethoxy)methyl)-.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules of Piperidine, 1-((phenylmethoxy)methyl)- arrange themselves in a crystal is determined by a variety of intermolecular interactions. These non-covalent interactions are crucial for the stability of the crystal lattice. Based on the functional groups present in the molecule, several types of intermolecular interactions can be anticipated.

In the absence of strong hydrogen bond donors like N-H or O-H groups, the crystal packing will be primarily governed by weaker interactions. These include:

van der Waals forces: These are ubiquitous, non-specific attractive forces that arise from temporary fluctuations in electron density.

Dipole-dipole interactions: The C-N and C-O bonds in the molecule are polar, leading to a molecular dipole moment. These dipoles will interact with each other, influencing the molecular arrangement.

C-H···π interactions: The hydrogen atoms of the piperidine and methylene groups can interact with the electron-rich π-system of the phenyl ring. These interactions are known to play a significant role in the stabilization of crystal structures containing aromatic rings. researchgate.net

π-π stacking: The phenyl rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal packing.

Absolute Configuration Assignment for Chiral Analogues

Piperidine, 1-((phenylmethoxy)methyl)- is an achiral molecule. However, if a chiral center is introduced into the piperidine ring or the substituent, for instance, by substitution on the piperidine ring, the resulting compound would be chiral. X-ray crystallography is a definitive method for determining the absolute configuration of chiral molecules. nih.gov

For a chiral analogue, crystallization of a single enantiomer would lead to a non-centrosymmetric space group. During the X-ray diffraction experiment, the anomalous dispersion of X-rays by the atoms in the crystal can be used to determine the absolute stereochemistry. By comparing the intensities of Friedel pairs (reflections hkl and -h-k-l), the correct enantiomer can be unambiguously assigned. nih.gov This is often expressed through the Flack parameter, which should be close to zero for the correct absolute configuration.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that utilize the differential interaction of chiral molecules with left and right circularly polarized light. nih.gov These methods are non-destructive and highly sensitive to the stereochemistry of a molecule. For chiral analogues of Piperidine, 1-((phenylmethoxy)methyl)-, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be invaluable tools for their stereochemical characterization.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is obtained by plotting this difference, expressed as molar ellipticity [θ], against wavelength. Chiral molecules will exhibit characteristic CD spectra with positive or negative bands (Cotton effects) in the regions where they have chromophores that absorb UV-visible light. nih.gov For chiral analogues of Piperidine, 1-((phenylmethoxy)methyl)-, the phenyl group would act as a chromophore, and its interaction with the chiral center(s) would give rise to a specific CD spectrum. The sign and magnitude of the Cotton effects can often be correlated with the absolute configuration of the molecule, sometimes with the aid of computational methods. rsc.org

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD curve is a plot of the specific rotation [α] versus wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect region), is highly characteristic of the molecule's stereochemistry. researchgate.netresearchgate.net ORD and CD are closely related phenomena (through the Kronig-Kramers relations), and both provide information about the absolute configuration and conformation of chiral molecules.

For a hypothetical chiral derivative of Piperidine, 1-((phenylmethoxy)methyl)-, the chiroptical data would be unique to its specific three-dimensional structure.

Table 2: Chiroptical Techniques for Stereochemical Analysis

TechniquePrincipleInformation Obtained
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light.Absolute configuration, conformational analysis, location of chromophores in a chiral environment.
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength.Absolute configuration, presence and sign of Cotton effects, conformational analysis.

These techniques, in conjunction with X-ray crystallography and NMR spectroscopy, provide a comprehensive suite of tools for the complete structural and stereochemical elucidation of chiral analogues of Piperidine, 1-((phenylmethoxy)methyl)-.

Theoretical and Computational Chemistry Studies on Piperidine, 1 Phenylmethoxy Methyl

Quantum Mechanical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the molecular properties of "Piperidine, 1-((phenylmethoxy)methyl)-". These computational approaches are instrumental in elucidating the electronic structure, conformational preferences, and reactivity of this compound at the atomic level.

Electronic Structure, Molecular Orbital Analysis, and Reactivity Descriptors

The electronic behavior of "Piperidine, 1-((phenylmethoxy)methyl)-" can be characterized by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For similar piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine these electronic properties. ufms.brresearchgate.net The HOMO is typically localized on the piperidine ring and the nitrogen atom, reflecting the lone pair of electrons, as well as on the phenyl ring of the benzyloxy group. The LUMO is generally distributed over the benzyl (B1604629) and phenyl moieties, indicating these as the regions susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of "Piperidine, 1-((phenylmethoxy)methyl)-". These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Reactivity DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)Propensity to accept electrons.

This table presents the conceptual framework for reactivity descriptors derived from HOMO and LUMO energies. The actual values for "Piperidine, 1-((phenylmethoxy)methyl)-" would require specific DFT calculations.

Energetics of Conformational Isomers and Rotational Barriers

The conformational landscape of "Piperidine, 1-((phenylmethoxy)methyl)-" is primarily defined by the chair conformation of the piperidine ring and the rotational barriers around the N-CH2-O and CH2-O-CH2-Ph bonds. The piperidine ring itself can exist in two chair conformations, which interconvert via a higher-energy twist-boat intermediate. For N-substituted piperidines, the substituent can occupy either an axial or an equatorial position, with the equatorial position generally being more stable to minimize steric hindrance.

The rotation around the exocyclic bonds gives rise to various rotamers. The relative energies of these conformers and the energy barriers for their interconversion can be accurately calculated using DFT methods. Potential energy surface (PES) scans are performed by systematically changing the dihedral angles of interest and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers). Studies on similar N-substituted systems have shown that the barriers to rotation can be in the range of several kcal/mol, influenced by steric and electronic effects. mdpi.com

BondType of MotionSignificance
C-N-CH2-ORotationDetermines the orientation of the benzyloxymethyl group relative to the piperidine ring.
N-CH2-O-CH2RotationInfluences the spatial arrangement of the benzyl group.
CH2-O-CH2-PhRotationAffects the positioning of the phenyl ring.

This table outlines the key rotational dynamics within the molecule. The specific energy barriers would need to be determined through detailed computational analysis.

Transition State Modeling for Reaction Mechanisms

Quantum mechanical calculations are powerful tools for elucidating reaction mechanisms by modeling the transition states of chemical transformations. For "Piperidine, 1-((phenylmethoxy)methyl)-", potential reactions include N-dealkylation, oxidation, or reactions involving the aromatic ring. Transition state theory, combined with DFT calculations, allows for the determination of the geometry and energy of the transition state, and thus the activation energy of the reaction.

For instance, in a hypothetical SN2 reaction at the benzylic carbon, computational modeling could identify the transition state where the nucleophile is partially bonded to the carbon atom and the piperidinoxymethyl group is a leaving group. The calculated activation energy would provide insight into the reaction kinetics. Such computational studies have been instrumental in understanding the mechanisms of similar reactions involving benzyl ethers and amines. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and flexibility of "Piperidine, 1-((phenylmethoxy)methyl)-" over time, providing insights that are complementary to the static picture from quantum mechanical calculations. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the dynamic behavior of the molecule in different environments, such as in a solvent.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly DFT, can be used to predict various spectroscopic parameters for "Piperidine, 1-((phenylmethoxy)methyl)-". These predictions are highly valuable for interpreting experimental spectra and confirming the structure of the compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts with good accuracy. nih.gov The predicted spectrum can be compared with experimental data to aid in the assignment of peaks.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of the molecule. researchgate.net The calculated vibrational spectrum can be compared with experimental FT-IR and Raman spectra to identify characteristic vibrational modes of the piperidine ring, the benzyloxy group, and the phenyl ring.

Spectroscopic TechniquePredicted Parameters
1H NMRChemical shifts, coupling constants
13C NMRChemical shifts
FT-IRVibrational frequencies, intensities
RamanVibrational frequencies, intensities

This table summarizes the spectroscopic parameters that can be predicted using computational methods. The accuracy of these predictions is dependent on the level of theory and basis set used.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry plays a crucial role in the rational design of novel molecules with desired properties. Starting from the structure of "Piperidine, 1-((phenylmethoxy)methyl)-", computational methods can be used to design new derivatives with, for example, enhanced biological activity or improved physicochemical properties. This can be achieved through techniques such as quantitative structure-activity relationship (QSAR) modeling and structure-based drug design. nih.govresearchgate.net

By systematically modifying the parent structure—for instance, by adding substituents to the phenyl ring or the piperidine ring—and then calculating the properties of these new derivatives, it is possible to identify candidates with improved characteristics. Furthermore, computational methods can be employed to explore and predict novel reaction pathways for the synthesis of "Piperidine, 1-((phenylmethoxy)methyl)-" and its derivatives, by modeling the thermodynamics and kinetics of potential synthetic routes.

Applications of Piperidine, 1 Phenylmethoxy Methyl in Complex Organic Synthesis

Utilization as a Synthetic Building Block for Natural Product Synthesis

The piperidine (B6355638) moiety is a common structural motif in a vast array of natural products, particularly in alkaloids, which exhibit a broad spectrum of biological activities. Piperidine, 1-((phenylmethoxy)methyl)-, serves as a key precursor in the total synthesis of several complex alkaloids. The benzyloxymethyl group provides robust protection of the piperidine nitrogen, allowing for selective reactions at other positions of the molecule without interference from the secondary amine.

One notable application is in the synthesis of piperidine alkaloids. The synthesis often involves the use of N-protected piperidine derivatives to control the reactivity and stereoselectivity of the reactions. For instance, in the synthesis of polyhydroxylated piperidine alkaloids, which are known for their glycosidase inhibitory activity, N-protected piperidines are crucial intermediates. The BOM group in Piperidine, 1-((phenylmethoxy)methyl)- is particularly advantageous due to its stability under a variety of reaction conditions, including those involving strong bases and nucleophiles, yet it can be readily removed under mild hydrogenolysis conditions.

A general strategy for the synthesis of such natural products involves the stereoselective functionalization of the piperidine ring, followed by deprotection of the nitrogen and further transformations. For example, the synthesis of alkaloids like fagomine (B1671860) and 2-deoxynojirimycin often proceeds through intermediates where the piperidine nitrogen is protected. scinapse.io While specific examples detailing the direct use of Piperidine, 1-((phenylmethoxy)methyl)- are often embedded within larger synthetic sequences, the principle of using an N-protected piperidine is a cornerstone of these synthetic endeavors.

Table 1: Examples of Natural Product Classes Synthesized Using Piperidine Building Blocks

Natural Product ClassKey Synthetic StrategyRole of N-Protection
Piperidine AlkaloidsStereoselective functionalization of the piperidine ringDirecting group and protection against side reactions
Polyhydroxylated AlkaloidsIntroduction of multiple hydroxyl groups onto the piperidine scaffoldEnabling selective manipulation of functional groups
Indolizidine and Quinolizidine AlkaloidsAnnulation strategies to form bicyclic systemsFacilitating the construction of the core ring structure

Role in the Construction of Diverse Heterocyclic Frameworks

The reactivity of the piperidine ring, once the nitrogen is appropriately protected, allows for its use as a scaffold to construct a variety of more complex heterocyclic systems. Piperidine, 1-((phenylmethoxy)methyl)- can be functionalized at the α-carbon to the nitrogen, which is a key step in the synthesis of many fused and spirocyclic heterocyclic compounds.

One area of significant interest is the synthesis of spiropiperidines, which are structural motifs found in numerous biologically active compounds and are of growing importance in drug discovery. The synthesis of these complex structures can be achieved by forming a new ring at one of the carbon atoms of the piperidine ring. Methodologies for constructing 2-, 3-, and 4-spiropiperidines often involve the functionalization of a pre-formed piperidine ring. rsc.org The use of an N-BOM protected piperidine in these syntheses allows for regioselective reactions and subsequent cyclization to form the spirocyclic system.

Furthermore, N-substituted piperidones, which can be derived from Piperidine, 1-((phenylmethoxy)methyl)-, are versatile intermediates for the synthesis of fused heterocyclic systems. For example, tandem aldol-intramolecular cyclization reactions of substituted N-benzylpiperidine-4-ones have been used to create novel tricyclic nitrogen heterocycles like decahydro-2,8-phenanthrolines. researchgate.net The benzyloxymethyl group can serve a similar role to the benzyl (B1604629) group in directing and enabling such transformations.

Table 2: Heterocyclic Frameworks Constructed from Piperidine Derivatives

Heterocyclic FrameworkSynthetic Approach
SpiropiperidinesIntramolecular cyclization onto a functionalized piperidine ring
Fused Piperidines (e.g., Indolizidines, Quinolizidines)Ring-closing metathesis, intramolecular cycloadditions
Bridged Piperidines (e.g., Azabicyclo[x.y.z]alkanes)Intramolecular Mannich or aldol (B89426) reactions

Use as a Chiral Auxiliary, Ligand Precursor, or Organocatalyst in Asymmetric Synthesis

The field of asymmetric synthesis relies heavily on the use of chiral molecules to control the stereochemical outcome of a reaction. Piperidine derivatives, due to their conformational rigidity and the presence of a nitrogen atom that can be readily functionalized, are excellent scaffolds for the development of chiral auxiliaries, ligands, and organocatalysts.

While Piperidine, 1-((phenylmethoxy)methyl)- itself is achiral, it can be used as a starting material for the synthesis of chiral piperidine derivatives. The introduction of stereocenters onto the piperidine ring, followed by modification of the N-substituent, can lead to the formation of valuable chiral molecules. For example, diastereoselective functionalization of the piperidine ring can be achieved through various methods, including photoredox-catalyzed α-amino C-H arylation. nih.gov

The resulting chiral piperidines can then be deprotected and converted into chiral ligands for asymmetric metal catalysis. The nitrogen atom and other functional groups on the piperidine ring can coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction.

In the realm of organocatalysis, chiral piperidine derivatives have been employed in a variety of enantioselective transformations. For instance, proline-based organocatalysts are widely used, and piperidine-containing organocatalysts have also shown great promise. The synthesis of such catalysts could potentially start from a protected piperidine scaffold like Piperidine, 1-((phenylmethoxy)methyl)-, which allows for the desired chemical modifications before revealing the catalytically active amine.

Table 3: Applications of Chiral Piperidine Derivatives in Asymmetric Synthesis

ApplicationDescription
Chiral AuxiliaryA chiral group temporarily attached to a substrate to direct a stereoselective reaction.
Ligand PrecursorA molecule that can be converted into a chiral ligand for asymmetric metal catalysis.
OrganocatalystA small chiral organic molecule that catalyzes a chemical reaction enantioselectively.

Future Research Directions and Emerging Opportunities for Piperidine, 1 Phenylmethoxy Methyl Research

The compound Piperidine (B6355638), 1-((phenylmethoxy)methyl)-, also known as N-Benzyloxymethylpiperidine (BOM-piperidine), serves as a versatile synthetic intermediate and structural motif. While it has established applications, future research is poised to unlock new potential through innovative methodologies and novel applications. This article explores emerging opportunities in the synthesis, transformation, and utilization of this compound, focusing on stereoselective synthesis, modern catalytic methods, process intensification, and materials science.

Q & A

Q. What are the common synthetic routes for synthesizing Piperidine, 1-((phenylmethoxy)methyl)-, and how do reaction conditions influence yield and purity?

The synthesis of piperidine derivatives typically involves multi-step organic reactions. A common approach includes:

  • Halogenation and nucleophilic substitution : For example, halogenating a benzhydrol intermediate (e.g., 4-chlorobenzhydrol) with phosphorus tribromide, followed by reaction with ethylenechlorohydrin to introduce functional groups .
  • Reductive amination : Using sodium borohydride or lithium aluminum hydride to reduce intermediates, ensuring proper control of stoichiometry to avoid over-reduction .
  • Etherification : Introducing the phenylmethoxy group via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
    Critical factors : Solvent polarity (e.g., tetrahydrofuran vs. dichloromethane), temperature (room temperature for stability vs. reflux for faster kinetics), and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield and purity. Purification via column chromatography or recrystallization is often required .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of Piperidine, 1-((phenylmethoxy)methyl)- derivatives?

  • ¹H/¹³C NMR : Essential for confirming the piperidine ring conformation and substituent positions. Aromatic protons from the phenylmethoxy group appear as distinct multiplets in the 6.5–7.5 ppm range .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, particularly for detecting isotopic patterns of chlorine or sulfur-containing analogs .
  • IR spectroscopy : Identifies functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for the methoxy group) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated for structurally similar 4-piperidone analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed among different Piperidine, 1-((phenylmethoxy)methyl)- analogs?

Contradictions often arise from:

  • Structural heterogeneity : Minor modifications (e.g., substituting chlorine for fluorine on the phenyl ring) alter receptor binding. For example, 4-chloro analogs (e.g., cloperastine) show antitussive activity, while 4-fluoro derivatives may lack efficacy .
  • Assay variability : Standardize in vitro models (e.g., H1 receptor binding assays) and validate with positive controls (e.g., diphenhydramine for antihistaminic activity) .
  • Pharmacokinetic differences : Use metabolic stability assays (e.g., liver microsomes) to assess bioavailability discrepancies between analogs .

Q. What methodologies are recommended for optimizing the reaction conditions in multi-step syntheses of Piperidine derivatives to enhance scalability?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, a DoE approach improved yields in the synthesis of 1-(methylsulfonyl)piperidine derivatives by 20% .
  • Flow chemistry : Continuous flow systems enhance heat/mass transfer in exothermic steps (e.g., Grignard reactions), reducing side products .
  • Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) for Suzuki-Miyaura couplings to reduce costs in large-scale reactions .

Q. How do structural modifications to the phenylmethoxy group impact the compound's pharmacokinetic properties?

  • Electron-withdrawing groups (e.g., -CF₃ at the para position): Increase metabolic stability by reducing cytochrome P450 oxidation, as seen in trifluoromethyl-benzyl piperidine analogs .
  • Hydrophilic substitutions (e.g., -OH or -OCH₂CH₂OH): Enhance aqueous solubility but may reduce blood-brain barrier penetration, critical for CNS-targeted drugs .
  • Steric hindrance : Bulky substituents (e.g., 9H-fluorenylmethyl) can hinder enzymatic degradation, prolonging half-life but potentially increasing toxicity .

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